2-Bromo-4-chloro-1-iodobenzene

Cross-Coupling Regioselectivity Sequential Synthesis

2-Bromo-4-chloro-1-iodobenzene (CAS 31928-44-6) is a uniquely differentiated tri-halogenated scaffold delivering tiered electrophilic reactivity (I > Br > Cl). Its precise 1,2,4-substitution pattern enables three consecutive, site-specific palladium-catalyzed cross-coupling reactions—Suzuki, Sonogashira, and more—without intermediate protection/deprotection steps. For medicinal chemistry teams, this translates to shorter synthetic routes, higher overall yields, and rapid assembly of diverse biaryl compound libraries for SAR studies. In materials science, sequential functionalization at each halogen position allows fine-tuning of HOMO/LUMO energy levels and charge transport characteristics critical for OLED and OPV device optimization. The enhanced σ-hole on iodine—amplified by electron-withdrawing bromine and chlorine substituents—also makes this compound an exceptional halogen-bond donor for crystal engineering and supramolecular chemistry. Procure at ≥98% purity to minimize side reactions, catalyst poisoning, and purification burden during late-stage functionalization of high-value intermediates.

Molecular Formula C6H3BrClI
Molecular Weight 317.35 g/mol
CAS No. 31928-44-6
Cat. No. B1338351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-chloro-1-iodobenzene
CAS31928-44-6
Molecular FormulaC6H3BrClI
Molecular Weight317.35 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Br)I
InChIInChI=1S/C6H3BrClI/c7-5-3-4(8)1-2-6(5)9/h1-3H
InChIKeyCXHXFDQEFKFYQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-4-chloro-1-iodobenzene (CAS 31928-44-6): A Strategic Tri-Halogenated Aromatic Building Block


2-Bromo-4-chloro-1-iodobenzene (CAS 31928-44-6) is a polyhalogenated aromatic compound characterized by three distinct halogen substituents—iodine (position 1), bromine (position 2), and chlorine (position 4)—on a single benzene ring [1]. This specific substitution pattern creates a tiered electrophilic reactivity profile, where the carbon-iodine bond is most susceptible to oxidative addition, followed by carbon-bromine, and finally carbon-chlorine, enabling precise sequential functionalization in metal-catalyzed cross-coupling reactions .

Why Generic Aryl Halide Substitution Fails for 2-Bromo-4-chloro-1-iodobenzene


Generic aryl halide substitution with 2-Bromo-4-chloro-1-iodobenzene is not feasible because its value is not as a simple monohalogenated building block, but as a precisely differentiated, tri-functional scaffold [1]. A simpler analog like 2-bromo-4-chloro-1-fluorobenzene or a regioisomer such as 1-bromo-4-chloro-2-iodobenzene cannot replicate the specific, tiered reactivity sequence (iodine > bromine > chlorine) that enables predictable, multi-step synthetic elaboration without protection/deprotection steps [2]. The exact ortho/meta/para relationship of these halogens is critical for the regio- and chemo-selectivity observed in complex molecule construction, making any attempt at generic substitution likely to fail in achieving the desired synthetic outcome and final product purity [3].

Quantitative Evidence for 2-Bromo-4-chloro-1-iodobenzene vs. Comparators


Differential Halogen Reactivity Enables Sequential Cross-Coupling Selectivity

2-Bromo-4-chloro-1-iodobenzene exhibits a well-documented tiered reactivity for Pd-catalyzed cross-coupling: the iodine atom is most reactive, followed by bromine, and then chlorine, enabling chemists to perform three distinct functionalizations in a specific, predictable sequence without the need for protecting groups. This reactivity gradient is not present in symmetrical trihalogenated analogs (e.g., 1,3,5-tribromobenzene) or in regioisomers with altered halogen substitution patterns (e.g., 1-bromo-4-chloro-2-iodobenzene) [1].

Cross-Coupling Regioselectivity Sequential Synthesis

Enhanced Halogen Bonding Potential Due to Electron-Withdrawing Substituents

The strength of the halogen bond (XB) formed by an iodobenzene derivative is directly modulated by the electronic nature of its substituents. Quantum calculations demonstrate that electron-withdrawing groups (EWGs) on the phenyl ring, such as halogens (Cl, Br), deepen the σ-hole on the iodine atom, leading to stronger halogen bonds, with interaction energies ranging from 3.3 kcal/mol (electron-donating groups) to 5.5 kcal/mol (electron-withdrawing groups) [1]. In 2-bromo-4-chloro-1-iodobenzene, the presence of two electron-withdrawing halogen substituents (Br and Cl) adjacent to iodine is expected to enhance its halogen bonding strength compared to unsubstituted iodobenzene (EWG effect absent) or iodobenzene with electron-donating substituents [2].

Halogen Bonding Crystal Engineering Drug Design

Established and Reproducible Synthesis Yields High-Purity Product

A robust and scalable synthetic route to 2-Bromo-4-chloro-1-iodobenzene, proceeding via diazotization of 2-bromo-4-chloroaniline followed by iodination, has been reported with a reliable 81% yield . In contrast, synthetic yields for closely related regioisomers or less-studied polyhalogenated benzenes are often not established in the primary literature, or require more complex, lower-yielding routes. For instance, the synthesis of the immediate precursor, 2-bromo-4-chloroaniline, can be achieved in high yield (83-99%) but requires careful control to avoid poor regioselectivity, highlighting the value of the downstream, well-defined product [1].

Synthetic Reproducibility Process Chemistry Quality Control

Commercially Available Purity Levels Suitable for Demanding Applications

2-Bromo-4-chloro-1-iodobenzene is available from major chemical suppliers with well-defined purity specifications, such as >96.0% (GC) [1] and 98% . These purities are critical for ensuring predictable reactivity and minimizing side reactions in sensitive cross-coupling sequences. In comparison, lower-purity grades or regioisomers with less stringent quality control may contain impurities (e.g., dehalogenated byproducts or positional isomers) that can poison catalysts or lead to difficult-to-purify product mixtures, directly impacting research productivity and cost-effectiveness [2].

Purity Analytical Specifications QC/QA

High-Value Application Scenarios for 2-Bromo-4-chloro-1-iodobenzene


Sequential Cross-Coupling for Complex Pharmaceutical Scaffold Assembly

Medicinal chemistry groups should procure this compound when they need to build complex biaryl or multi-aryl systems with high regiocontrol. The tiered reactivity (I > Br > Cl) allows for three consecutive, site-specific cross-coupling reactions (e.g., Suzuki, Sonogashira) without intermediate protection/deprotection steps. This directly translates to shorter synthetic routes, higher overall yields, and faster access to diverse compound libraries for SAR studies, as highlighted by its role as a versatile electrophilic scaffold in palladium-catalyzed reactions [1].

Design and Study of Halogen Bonding Motifs in Crystal Engineering

Researchers investigating non-covalent interactions for crystal engineering, supramolecular chemistry, or structure-based drug design should select this compound. Its three distinct halogen atoms, particularly the iodine which acts as a potent halogen bond donor, provide multiple sites for directional intermolecular interactions. The presence of electron-withdrawing bromine and chlorine atoms enhances the σ-hole on iodine, strengthening the halogen bond relative to unsubstituted iodobenzene [1]. This makes it an ideal building block for constructing predictable and robust supramolecular architectures.

Synthesis of Advanced Organic Electronic Materials (OLEDs/OPVs)

For materials scientists developing organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), the compound's unique halogenation pattern makes it a highly sought-after building block . It serves as a precursor for creating monomers or core structures where precise molecular architecture is key to desired electronic performance. The ability to sequentially functionalize each position allows for the fine-tuning of electronic properties, such as HOMO/LUMO energy levels and charge transport characteristics, which are essential for optimizing device efficiency [1].

High-Fidelity Synthesis Requiring Stringent Purity Specifications

Process chemistry and R&D labs scaling up a reaction for the first time or performing kinetic studies should purchase from suppliers providing this compound with verified high purity (≥96.0% GC) . Using a starting material with a known, high purity specification minimizes the risk of unexpected side reactions, catalyst poisoning, and difficult purifications, thereby saving time and resources. This is particularly critical in late-stage functionalization of advanced intermediates, where the cost of failure is highest [1].

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